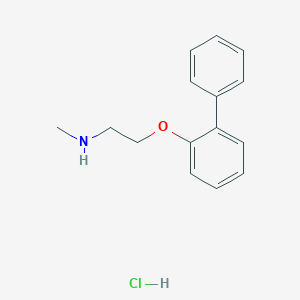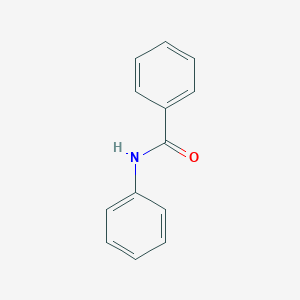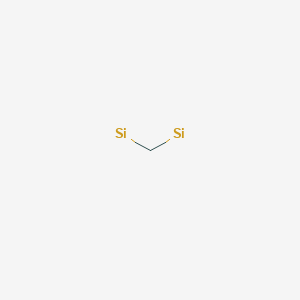
Silane, methylenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, methylenebis- (also known as bis(trimethylsilyl)methane) is an organosilicon compound with the chemical formula C7H20Si2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a methylene group (CH2) flanked by two trimethylsilyl groups (Si(CH3)3), making it a versatile reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, methylenebis- can be synthesized through several methods. One common method involves the reaction of chloromethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds as follows:
ClCH2Si(CH3)3+NaH→CH2(Si(CH3)3)2+NaCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of silane, methylenebis- often involves large-scale reactions using similar synthetic routes. The process typically includes purification steps such as distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Silane, methylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
Silane, methylenebis- has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various studies.
Industry: Silane, methylenebis- is used in the production of advanced materials, including coatings and adhesives .
Mechanism of Action
The mechanism of action of silane, methylenebis- involves its ability to form strong bonds with both organic and inorganic substrates. The trimethylsilyl groups can interact with various molecular targets, facilitating reactions such as hydrosilylation and cross-coupling. These interactions are crucial in modifying surfaces and creating new materials .
Comparison with Similar Compounds
Silane (SiH4): A simple silicon hydride used as a precursor to elemental silicon.
Trimethylsilyl chloride (Si(CH3)3Cl): Used in the synthesis of organosilicon compounds.
Dimethylsilanediol (Si(CH3)2(OH)2): Used in the production of silicone polymers
Uniqueness: Silane, methylenebis- is unique due to its dual trimethylsilyl groups, which provide stability and reactivity. This makes it particularly useful in applications requiring robust silicon-carbon bonds and surface modifications .
Properties
InChI |
InChI=1S/CH2Si2/c2-1-3/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPKEVMAKKDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si])[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
70.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)




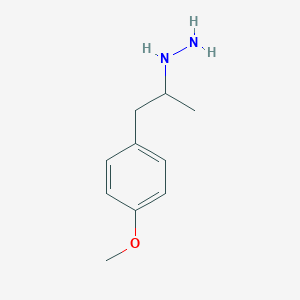
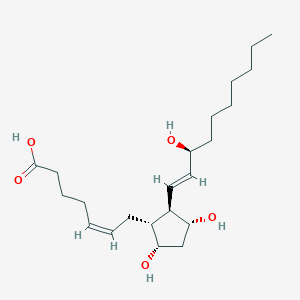




![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
